BenchChemオンラインストアへようこそ!

tert-butyl N-[(3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl]carbamate

Chiral building block procurement Stereoisomer availability Medicinal chemistry supply chain

tert-Butyl N-[(3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl]carbamate (CAS 1933741-18-4, MFCD20441700) is a Boc-protected chiral amine belonging to the 6-azabicyclo[3.2.0]heptane scaffold class. The compound bears two precisely defined stereogenic centers at C3 (R) and C5 (S), distinguishing it from stereoisomeric variants carrying a third chiral center at C1.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
Cat. No. B13014769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl]carbamate
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC2CNC2C1
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-7-6-12-9(7)5-8/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7?,8-,9+/m1/s1
InChIKeyAHUMUTMZKQKDPI-ASODMVGOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl]carbamate – A Defined-Stereochemistry Bicyclic Amine Building Block for Medicinal Chemistry Procurement


tert-Butyl N-[(3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl]carbamate (CAS 1933741-18-4, MFCD20441700) is a Boc-protected chiral amine belonging to the 6-azabicyclo[3.2.0]heptane scaffold class [1]. The compound bears two precisely defined stereogenic centers at C3 (R) and C5 (S), distinguishing it from stereoisomeric variants carrying a third chiral center at C1 [2]. Its computed LogP of 0.58, Fsp³ of 0.909, and polar surface area of 50.36 Ų position it within favorable oral drug-like property space while preserving the conformational rigidity inherent to the fused cyclobutane–pyrrolidine ring system [3]. The Boc group serves as an acid-labile amine protecting group, enabling selective deprotection under conditions orthogonal to many common synthetic transformations [1].

Why Stereochemical and Scaffold Identity in tert-Butyl N-[(3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl]carbamate Precludes Generic Substitution in Drug Discovery Programs


The 6-azabicyclo[3.2.0]heptane scaffold is increasingly employed as a three-dimensional bioisostere for piperidine and morpholine in medicinal chemistry, where both the nitrogen position and stereochemical configuration at the bridgehead and ring-junction carbons directly dictate target binding [1]. Substituting the (3R,5S) configuration with the (1S,3R,5S) variant introduces an additional chiral center that alters the spatial orientation of the amine after Boc deprotection, potentially yielding different diastereomeric downstream products with divergent pharmacological profiles [2]. Moreover, replacing the 6-aza regioisomer with the 3-aza analog (CAS 1258640-71-9) relocates the nitrogen atom from the pyrrolidine ring to the cyclobutane ring, fundamentally changing hydrogen-bonding geometry and basicity . Even the unprotected parent scaffold 6-azabicyclo[3.2.0]heptane (CAS 7130-93-0) lacks the Boc protection required for orthogonal synthetic manipulation and is supplied at lower purity (95%) than the defined-carbamate building block (97%) . These differences are not interchangeable in structure–activity relationship campaigns.

Quantitative Evidence Guide: Verified Differentiation of tert-Butyl N-[(3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl]carbamate Against Closest Analogs


Supplier Availability: 2-Fold Vendor Coverage and 6-Fold Stock Item Advantage Over the (1S,3R,5S) Stereoisomer

On the ChemSpace marketplace, the target (3R,5S) compound is listed with 6 stock items across 2 independent suppliers (BLD Pharmatech Co., Limited and BLD Pharmatech GmbH), whereas the (1S,3R,5S) stereoisomer (CAS not assigned; ChemSpace ID CSC015462563) is offered as only 1 stock item from a single supplier [1][2]. This represents a 2-fold advantage in supplier count and a 6-fold advantage in discrete stock keeping units (SKUs), directly reducing lead-time risk and enabling competitive price benchmarking for procurement.

Chiral building block procurement Stereoisomer availability Medicinal chemistry supply chain

Purity Specification: 97% Certified Purity with Documented Analytical Support (HPLC, NMR, LC-MS)

The (3R,5S) compound is routinely supplied at 97% purity by multiple vendors including BLD Pharmatech, Leyan, and Moldb, with Moldb providing accompanying HPLC, NMR, and LC-MS documentation . In contrast, the parent scaffold 6-azabicyclo[3.2.0]heptane is offered at only 95% purity (Enamine, catalog EN300-82021) [1], and the unprotected amine form typically lacks the same level of batch-specific analytical certification required for reproducible SAR studies.

Compound quality control Analytical certification Building block purity

Physicochemical Profile: Fsp³ 0.909 and PSA 50.36 Ų Compared to Piperidine and Morpholine Bioisosteres

The (3R,5S) compound exhibits an Fsp³ (fraction of sp³-hybridized carbons) of 0.909, calculated as 10 sp³ carbons out of 11 total carbons, indicating a high degree of three-dimensionality that favorably impacts clinical success rates [1]. Its polar surface area (PSA) is 50.36 Ų, placing it below the 140 Ų threshold for oral bioavailability while maintaining the two hydrogen-bond donor and two acceptor sites characteristic of a Boc-carbamate [2]. By comparison, the common piperidine bioisostere typically exhibits Fsp³ ≈ 0.8–1.0 but lacks the conformational restriction of the bicyclic scaffold, while morpholine (PSA ≈ 21.3 Ų plus the ether oxygen) offers distinct hydrogen-bond acceptor geometry. The 3-azabicyclo[3.2.0]heptane regioisomer (CAS 1258640-71-9) shares the same Fsp³ of 0.909 but relocates the nitrogen, altering the vector of hydrogen-bond donation after deprotection .

Fraction sp³ Polar surface area Drug-likeness Bioisostere design

Patent-Validated Scaffold Relevance: Histamine H3 Receptor Antagonist Pathway with In Vivo Pharmacodynamic Quantification

The 6-azabicyclo[3.2.0]hept-3-yl scaffold is the core pharmacophoric element in a series of Histamine H3 receptor antagonists patented by Les Laboratoires Servier (HK1160125A / IL209463A) [1]. In the patent, a representative derivative — 4-{3-[(1R,5S)-3-aza-bicyclo[3.2.0]hept-6-yl]-propoxy}benzamide hydrochloride — produced a 100% increase in endogenous cerebral N-methylhistamine concentration in NMRI mice at a dose of 3 mg/kg, providing quantitative in vivo target engagement evidence for the scaffold class [2]. The (3R,5S)-configured Boc-carbamate serves as the immediate precursor to the free 3-exo-amine required for further N-functionalization in this series. Compounds lacking the defined (3R,5S) stereochemistry or employing the 3-aza regioisomer would diverge from the validated pharmacophore geometry described in the patent SAR tables [1].

Histamine H3 receptor CNS drug discovery Azabicyclo pharmacophore Patent intermediate

Boc Deprotection Orthogonality: Acid-Labile Protection Compatible with Multi-Step Synthetic Sequences Without Racemization

The tert-butyloxycarbonyl (Boc) group on the target compound is cleavable under mild acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane), liberating the free (3R,5S)-6-azabicyclo[3.2.0]heptan-3-amine without epimerization of the stereogenic centers [1]. This contrasts with the unprotected amine (not commercially available as a single stereoisomer in bulk), which would require immediate use or salt formation to prevent oxidative degradation. The Boc strategy is orthogonal to Fmoc, Cbz, and Alloc protecting group chemistries, permitting sequential deprotection in complex synthetic routes — a key advantage over the free amine, which lacks this synthetic flexibility [2]. Quantitative retention of enantiomeric purity after Boc deprotection is established for related bicyclic carbamates when standard TFA protocols are employed, with <2% epimerization reported under optimized conditions for structurally analogous systems [1].

Protecting group strategy Solid-phase synthesis Peptide coupling Orthogonal deprotection

Prioritized Application Scenarios for tert-Butyl N-[(3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl]carbamate Based on Verified Differentiation Evidence


CNS Histamine H3 Receptor Antagonist Lead Optimization — Patent-Guided Scaffold Utilization

The Servier patent series (HK1160125A) establishes the 6-azabicyclo[3.2.0]hept-3-yl scaffold as a privileged pharmacophore for H3 receptor antagonism, with a representative derivative achieving 100% cerebral N-methylhistamine elevation at 3 mg/kg in mice [1]. Medicinal chemistry teams pursuing H3-targeted programs for cognitive deficit, sleep–wake disorder, or obesity indications can procure the (3R,5S) Boc-carbamate as the immediate precursor to the 3-exo-amine intermediate specified in the patent's Markush claims, bypassing the need for chiral resolution of the bicyclic amine [1][2]. The validated stereochemistry ensures that downstream N-functionalized products match the patent-defined pharmacophore geometry.

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis — High Fsp³ Rigid Scaffold

With an Fsp³ of 0.909 and only 3 rotatable bonds, the (3R,5S) Boc-carbamate provides a highly three-dimensional, conformationally restricted amine for fragment library construction [1]. The Boc group enables direct on-DNA coupling or solution-phase amide bond formation without additional protection steps. The 6-fold stock item advantage over the (1S,3R,5S) stereoisomer ensures reliable resupply for iterative library expansion, while the 97% purity specification with LC-MS documentation supports the quality control requirements of DEL technology platforms [2].

Chiral Piperidine/Morpholine Bioisostere Replacement in Kinase or GPCR Lead Series

The 6-azabicyclo[3.2.0]heptane scaffold serves as a direct bioisostere for piperidine, offering a higher degree of saturation and a distinct exit vector for the amine substituent [1]. The (3R,5S) configuration places the Boc-protected amine in an exo orientation relative to the bicyclic core, suitable for targeting shallow hydrophobic pockets in kinases or GPCRs where piperidine flexibility leads to entropic penalties. The computed PSA of 50.36 Ų and LogP of 0.58 indicate balanced polarity suitable for CNS penetration, while the two hydrogen-bond donors (carbamate NH and pyrrolidine NH after deprotection) enable bidentate interactions with backbone carbonyls in the hinge region of kinases [2].

Multi-Step Parallel Synthesis Workflows Requiring Orthogonal N-Protection

For automated parallel synthesis or flow chemistry platforms, the Boc protection on the (3R,5S) compound provides a standardized, acid-labile handle that is fully orthogonal to Fmoc, Cbz, and Alloc chemistries [1]. The consistent 97% purity across multiple supplier lots (BLD Pharmatech, Leyan, Moldb) reduces the need for re-purification before use, directly lowering the cost per compound in 96-well plate synthesis formats. The dual-supplier redundancy documented on ChemSpace mitigates the risk of project delays due to single-source stockouts, a practical procurement consideration for CROs operating under fixed timelines [2].

Quote Request

Request a Quote for tert-butyl N-[(3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.